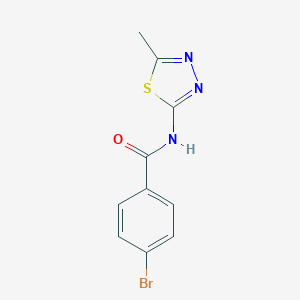

4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Descripción general

Descripción

4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation and Reduction: Use oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Coupling Reactions: Require palladium catalysts and appropriate ligands.

Major Products Formed

Substitution Reactions: Yield substituted benzamides.

Oxidation and Reduction: Produce oxidized or reduced thiadiazole derivatives.

Coupling Reactions: Form biaryl compounds.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Building Block

4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide serves as an essential building block in organic synthesis. It can undergo various chemical reactions to produce more complex molecules. Key reactions include:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles like amines or thiols.

- Oxidation and Reduction : The thiadiazole ring can be oxidized or reduced under specific conditions.

- Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura and Stille coupling to form biaryl derivatives.

These reactions enhance its utility in synthesizing novel compounds with potential biological activities.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Studies have shown that it interacts with specific molecular targets, disrupting DNA replication processes in bacterial and cancer cells. This mechanism leads to the inhibition of cell growth and proliferation .

Case Study: Inhibition of Carbonic Anhydrases

A series of modified thiadiazole compounds have been synthesized to evaluate their inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and XII, which are associated with tumor growth. The compound demonstrated promising inhibitory activity against these enzymes, suggesting potential applications in cancer treatment .

Medicinal Applications

Therapeutic Potential

The compound is being explored for its therapeutic potential in treating various diseases. Its unique structure allows for further functionalization through substitution reactions, making it a versatile candidate for drug development. The interaction of the thiadiazole ring with biological targets is a focal point for designing new pharmaceuticals aimed at combating infections and cancer .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of new materials and pharmaceuticals. Its properties make it suitable for applications in creating advanced materials with specific functionalities .

Mecanismo De Acción

The mechanism of action of 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can disrupt DNA replication processes, leading to the inhibition of bacterial and cancer cell growth. The compound may also interact with enzymes and receptors involved in various biological pathways .

Comparación Con Compuestos Similares

Similar Compounds

- N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide

- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

- 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol

Uniqueness

4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in the synthesis of various biologically active compounds .

Actividad Biológica

4-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this specific compound, focusing on its synthesis, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrN3OS. The compound features a bromobenzene ring and a thiadiazole moiety, which are known to contribute to its biological properties. The presence of the thiadiazole ring is particularly significant as it has been associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine under suitable conditions. This method allows for the formation of the desired amide bond while ensuring the integrity of the thiadiazole structure.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of thiadiazole derivatives. For instance, a study demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 0.37 µM to over 7 µM depending on the specific derivative and cell line tested .

| Compound Name | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induced apoptosis |

| Similar Thiadiazole Derivative | HeLa | 0.37 | Apoptosis induction |

| Similar Thiadiazole Derivative | HepG2 | 0.73 | Cell cycle arrest |

The anticancer mechanisms attributed to thiadiazole derivatives include:

- Induction of Apoptosis : Many studies have shown that these compounds can induce programmed cell death in cancer cells by activating caspases and increasing the Bax/Bcl-2 ratio .

- Cell Cycle Arrest : Thiadiazole derivatives often cause cell cycle arrest at various phases (G1 or G2/M), leading to reduced proliferation rates in cancer cells .

- Inhibition of Key Enzymes : Some derivatives have been shown to inhibit enzymes critical for cancer cell survival and proliferation, such as CDK9 and STAT3 .

Case Studies

A notable case study involved testing a series of thiadiazole derivatives against MCF-7 and HepG2 cell lines. The study found that certain compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potentially favorable therapeutic index .

Another investigation focused on the structural modifications of thiadiazole derivatives to enhance their anticancer activity. The results indicated that specific substitutions on the benzene ring significantly improved cytotoxic effects against multiple cancer cell lines .

Propiedades

IUPAC Name |

4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3OS/c1-6-13-14-10(16-6)12-9(15)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTPVZMOUBYPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353576 | |

| Record name | 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313531-82-7 | |

| Record name | 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.